Sos1-IN-3 Demonstrates 4.2-Fold Higher Biochemical Potency than BAY-293 in KRAS-SOS1 Interaction Assay
Sos1-IN-3 exhibits an IC50 of 5 nM for inhibition of the SOS1-KRAS protein-protein interaction, which represents a 4.2-fold improvement in biochemical potency compared to the widely cited amino quinazoline probe BAY-293 (IC50 = 21 nM) [1][2]. This quantitative difference is substantial in the context of SOS1 inhibitor optimization, where sub-10 nM biochemical potency is a benchmark for high-quality tool compounds suitable for robust target engagement . The 5 nM IC50 of Sos1-IN-3 also equals the potency reported for BI-3406 (IC50 = 5-6 nM), positioning Sos1-IN-3 as a biochemically equivalent alternative to the most extensively characterized SOS1 inhibitor in the literature, but with a distinct pyrido[4,3-d]pyrimidin-7-one scaffold that offers different selectivity and physicochemical profiles .
| Evidence Dimension | Biochemical inhibition of KRAS-SOS1 interaction |
|---|---|
| Target Compound Data | IC50 = 5 nM |
| Comparator Or Baseline | BAY-293 (IC50 = 21 nM); BI-3406 (IC50 = 5-6 nM) |
| Quantified Difference | 4.2-fold more potent than BAY-293; equivalent potency to BI-3406 |
| Conditions | Biochemical PPI assay measuring KRAS-SOS1 interaction inhibition |
Why This Matters
Researchers requiring maximal biochemical target engagement should prioritize Sos1-IN-3 over BAY-293, while those seeking an alternative to BI-3406 with comparable potency but different scaffold-based selectivity can consider Sos1-IN-3.
- [1] TargetMol. SOS1-IN-3 Biochemical Data: IC50 = 5 nM. View Source
- [2] MedChemExpress. BAY-293 Product Information: IC50 = 21 nM. View Source
